molecular formula C12H17N B3354529 Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- CAS No. 59766-81-3

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-

Cat. No. B3354529
CAS RN: 59766-81-3
M. Wt: 175.27 g/mol
InChI Key: JZGTYUWQSKHPKI-UHFFFAOYSA-N
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Description

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- is a cyclic organic compound with the molecular formula C13H19N. It is commonly known as HMP or hexahydropyridine. This compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of HMP is not yet fully understood. However, it is believed that HMP acts as a reducing agent and can undergo oxidation to form a radical intermediate. This intermediate can then react with other molecules to form new compounds.
Biochemical and Physiological Effects:
HMP has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. HMP has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HMP in lab experiments is its stability and ease of handling. HMP is a stable compound that can be easily synthesized and stored. However, one of the limitations of using HMP is its potential toxicity. HMP has been shown to have toxic effects on cells at high concentrations.

Future Directions

There are several future directions for the study of HMP. One area of research is the development of new synthetic methods for HMP and its derivatives. Another area of research is the investigation of the potential therapeutic applications of HMP, particularly in the treatment of neurodegenerative diseases. Additionally, the study of the mechanism of action of HMP and its derivatives could provide insights into the development of new drugs and therapies.

Scientific Research Applications

HMP has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of HMP is in the field of organic synthesis. HMP can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

2-methyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-8-9-11-6-4-2-3-5-7-12(11)13-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGTYUWQSKHPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482818
Record name Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-

CAS RN

59766-81-3
Record name Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-
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